

Chemical structure and IUPAC name of 2-Ethynyl-5-methylthiophene

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Compound of Interest

Compound Name: **2-Ethynyl-5-methylthiophene**

Cat. No.: **B1337333**

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An In-depth Technical Guide to 2-Ethynyl-5-methylthiophene For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of **2-ethynyl-5-methylthiophene**. The content is tailored for professionals in research and drug development, with a focus on data presentation and methodological insights derived from existing literature on related compounds.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **2-ethynyl-5-methylthiophene**. Its chemical structure consists of a central thiophene ring substituted with an ethynyl group at the 2-position and a methyl group at the 5-position.

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-ethynyl-5-methylthiophene**.

| Property | Value | Source |
|-------------------|---------------------------------|---------------------|
| CAS Number | 81294-10-2 | [1] |
| Molecular Formula | C ₇ H ₆ S | [2] |
| Molecular Weight | 122.19 g/mol | [1] |
| Density | 1.1±0.1 g/cm ³ | [2] |
| Boiling Point | 181.5±28.0 °C at 760 mmHg | [2] |
| Flash Point | 43.3±10.2 °C | [2] |
| InChI Key | ZDCWYRXEXHPFGS-UHFFFAOYSA-N | [1] |

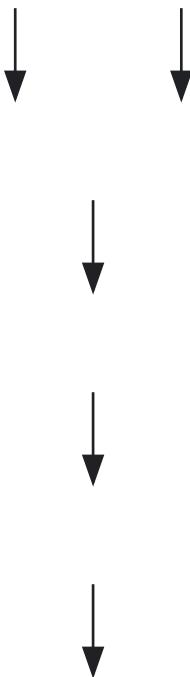
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-ethynyl-5-methylthiophene** is not readily available in the public domain, a plausible synthetic route can be inferred from established organometallic cross-coupling reactions. The Sonogashira coupling reaction is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, and is a suitable method for the synthesis of this compound.

Proposed Synthetic Pathway: Sonogashira Coupling

A potential synthetic route involves the palladium-catalyzed cross-coupling of a protected alkyne, such as (trimethylsilyl)acetylene, with a halogenated 2-methylthiophene, followed by deprotection of the silyl group.

Logical Workflow for Synthesis:



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Caption: Proposed Sonogashira coupling for **2-ethynyl-5-methylthiophene** synthesis.

General Experimental Protocol (Illustrative)

- Reaction Setup: To a solution of 2-bromo-5-methylthiophene and (trimethylsilyl)acetylene in a suitable solvent such as triethylamine, add a catalytic amount of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a co-catalyst (e.g., copper(I) iodide).
- Reaction Conditions: The reaction mixture is typically stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield 2-((trimethylsilyl)ethynyl)-5-methylthiophene.

- Deprotection: The purified intermediate is dissolved in a solvent such as methanol, and a base (e.g., potassium carbonate) is added. The mixture is stirred at room temperature until the deprotection is complete.
- Final Purification: The final product, **2-ethynyl-5-methylthiophene**, is isolated by extraction and purified by column chromatography or distillation.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **2-ethynyl-5-methylthiophene** are not available in the cited literature. However, based on the known spectra of related thiophene derivatives, the following characteristic signals can be anticipated:

- ¹H NMR: Resonances for the thiophene ring protons, a singlet for the methyl protons, and a singlet for the acetylenic proton.
- ¹³C NMR: Signals corresponding to the carbon atoms of the thiophene ring, the methyl group, and the two sp-hybridized carbons of the ethynyl group.
- IR Spectroscopy: Characteristic absorption bands for the C≡C-H stretch and the C≡C triple bond stretch, as well as bands associated with the thiophene ring.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (122.19 g/mol).

Applications in Drug Development

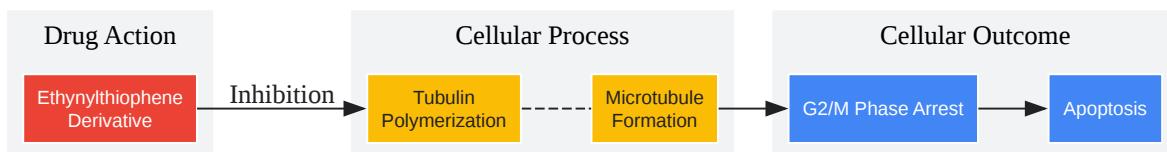
Thiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[3][4]. The ethynyl moiety is also a key functional group in many biologically active molecules, often contributing to target binding and metabolic stability.

Antimitotic and Anticancer Potential

Research into 2-amino-3-aryl-5-(hetero)arylethynyl thiophene derivatives has demonstrated their potential as potent antimitotic agents[5]. These compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells[5]. The structural similarity of **2-ethynyl-5-methylthiophene** to these active

compounds suggests that it could serve as a valuable building block for the synthesis of novel anticancer agents.

Signaling Pathway for Related Antimitotic Thiophene Derivatives:



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Caption: Mechanism of action of related antimitotic ethynylthiophene compounds.

The diverse biological activities of thiophene-containing compounds highlight the potential of **2-ethynyl-5-methylthiophene** as a versatile scaffold for the development of new therapeutic agents targeting a range of diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

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References

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